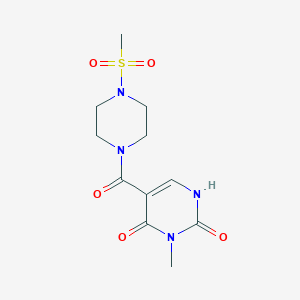

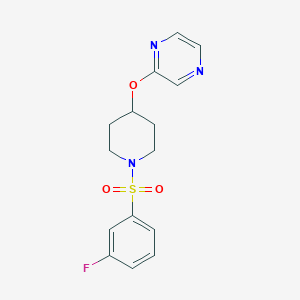

![molecular formula C17H12ClN3O3S B2390144 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 301175-59-7](/img/structure/B2390144.png)

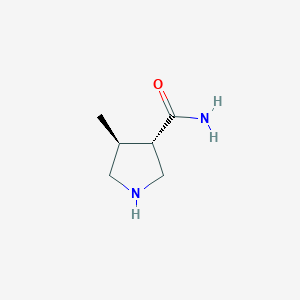

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

科学的研究の応用

Anticonvulsant Applications

Research has shown that derivatives of 1,3,4-thiadiazole, similar in structure to the compound of interest, exhibit promising anticonvulsant activities. For instance, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide demonstrated significant anticonvulsive activity in a pentylentetrazole model of seizure, comparing favorably with the classic drug Depakin. This study underscores the potential of 1,3,4-thiadiazole derivatives in developing new anticonvulsant medications (Sych et al., 2018).

Electrochemical Analysis

Compounds such as N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide have been analyzed for their electrochemical behaviors using various voltammetry techniques. These studies are crucial for understanding the electrochemical properties of compounds, which can be vital for designing electrochemical sensors or exploring redox-active pharmaceuticals (Zeybek et al., 2009).

Crystal Engineering

Investigations into the crystal engineering of compounds involving hydrogen and halogen bonds provide insights into designing materials with desired physical properties. For example, the crystal structure of 4-nitrobenzamide·4-iodobenzamide involves amide dimer tape and iodo⋯nitro interactions, offering a basis for novel crystal design through weak and strong interaction domains (Saha et al., 2005).

Anticancer Research

Derivatives of benzimidazole and thiazolidinone, sharing structural features with the compound , have been explored for their anticancer activities. For instance, certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives exhibited cytotoxicity against human neoplastic cell lines, highlighting the potential of these compounds in cancer treatment research (Romero-Castro et al., 2011).

Antibacterial Activity

Research on novel sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment, synthesized under solvent-free conditions, evaluated their antibacterial activity against S. aureus and E. coli. These studies are indicative of the ongoing efforts to find new antibacterial agents amid rising antibiotic resistance (Rafiee Pour et al., 2019).

特性

IUPAC Name |

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3S/c18-13-3-1-2-11(8-13)9-15-10-19-17(25-15)20-16(22)12-4-6-14(7-5-12)21(23)24/h1-8,10H,9H2,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUKRSVZHHZCOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

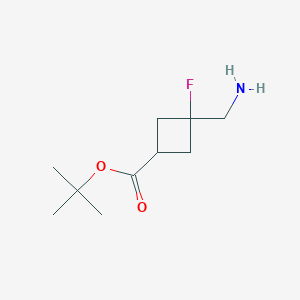

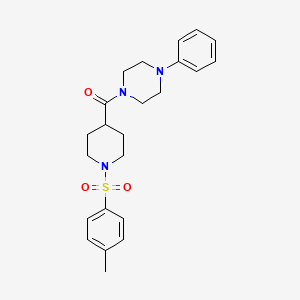

![N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2390064.png)

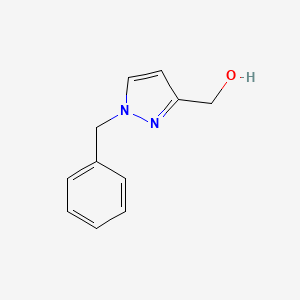

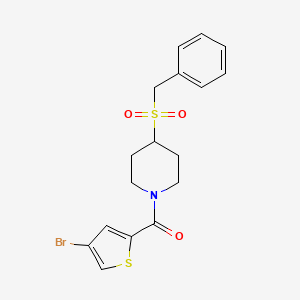

![3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2390070.png)

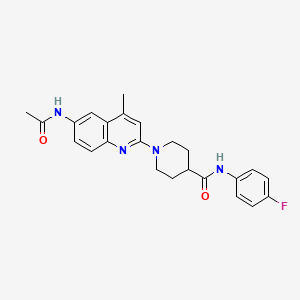

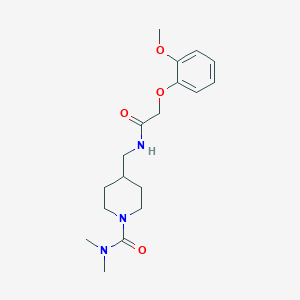

![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)

![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2390075.png)

![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2390078.png)